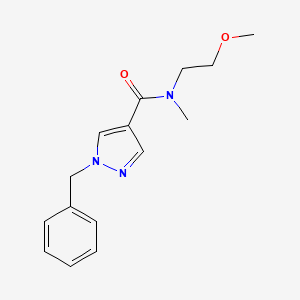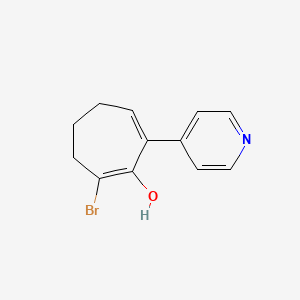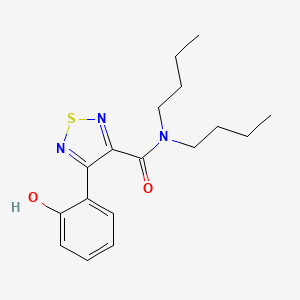![molecular formula C17H19N3O2 B3835591 N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide](/img/structure/B3835591.png)
N'-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide
概要
説明
Hydrazones are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a nitrogen-nitrogen single bond (N-N)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
科学的研究の応用
N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide has several scientific research applications:
Nonlinear Optics: The compound exhibits nonlinear optical properties, making it useful in the development of optical materials and devices.
Antibacterial Activity: It has shown potential antibacterial properties, which can be explored for developing new antibacterial agents.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques due to its ability to form complexes with metal ions.
作用機序
The mechanism of action of N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide involves its interaction with molecular targets through its hydrazone linkage. The compound can form stable complexes with metal ions, which can influence its biological activity. In antibacterial applications, it is believed to interfere with bacterial cell wall synthesis or function, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide: Similar in structure but with a hydroxyl group instead of a methoxy group.
4-{[4-(dimethylamino)benzylidene]amino}-1,2,4-triazole derivatives: These compounds share the dimethylamino benzylidene moiety but differ in the rest of the structure.
Uniqueness
N’-[4-(dimethylamino)benzylidene]-4-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct optical and biological properties. The presence of both dimethylamino and methoxy groups enhances its electron-donating ability, contributing to its nonlinear optical behavior and potential biological activity.
特性
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20(2)15-8-4-13(5-9-15)12-18-19-17(21)14-6-10-16(22-3)11-7-14/h4-12H,1-3H3,(H,19,21)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBNCVJTADSGR-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[(3-chlorophenyl)amino]ethyl}-2,5-pyrrolidinedione](/img/structure/B3835524.png)
![4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one](/img/structure/B3835529.png)
![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)




![N-{4-[2-(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B3835587.png)
![2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline](/img/structure/B3835588.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B3835604.png)


![3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-9-ethylcarbazole](/img/structure/B3835629.png)
